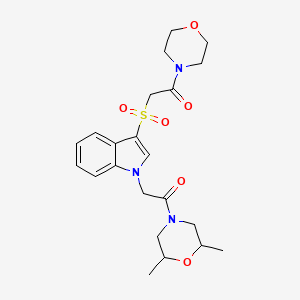

1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a structurally complex organic compound featuring two morpholino moieties, an indole core, and a sulfonyl-linked ethyl ketone group. Its molecular architecture includes:

- A 2,6-dimethylmorpholino substituent attached to an ethanone group, enhancing steric bulk and modulating lipophilicity.

- A 1H-indol-1-yl group substituted at the 3-position with a sulfonyl bridge connected to a 2-morpholino-2-oxoethyl chain. This sulfonyl group introduces strong electron-withdrawing effects, while the morpholino ring contributes to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S/c1-16-11-25(12-17(2)31-16)21(26)14-24-13-20(18-5-3-4-6-19(18)24)32(28,29)15-22(27)23-7-9-30-10-8-23/h3-6,13,16-17H,7-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVJJULDZLGXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on available research findings, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a complex structure combining morpholine and indole moieties, which are known for their diverse biological activities. The presence of sulfonyl and keto groups enhances its potential as a pharmacologically active agent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that indole derivatives, similar to the target compound, often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that certain indole derivatives showed significant inhibition of COX-2, suggesting potential applications in treating inflammatory conditions .

2. Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound's structural components may contribute to its ability to induce apoptosis in cancer cells. For instance, related compounds have shown effectiveness in glioma cell lines by inducing cell cycle arrest and promoting apoptosis .

3. Phosphodiesterase Inhibition

The inhibition of phosphodiesterases (PDEs), particularly PDE4, is another area of interest. PDE4 inhibitors are known to modulate inflammatory responses and have therapeutic implications in respiratory diseases such as asthma . While specific data on the target compound's PDE4 inhibition is limited, its structural similarities to known PDE inhibitors warrant further investigation.

Case Study 1: Anti-inflammatory Efficacy

A study synthesized a series of indole derivatives and evaluated their anti-inflammatory effects through COX inhibition assays. Among these, compounds with similar structural features to this compound exhibited promising anti-inflammatory activity with IC50 values indicating effective inhibition of COX enzymes .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving various cancer cell lines, compounds structurally related to the target compound were assessed for their ability to induce apoptosis. Results indicated that certain derivatives triggered significant apoptotic pathways in glioma cells, highlighting the potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Scientific Research Applications

Kinase Inhibition

KU-60019 is primarily recognized for its role as an ATM kinase inhibitor . It exhibits an IC50 value of approximately 6.3 nM , indicating high potency in cell-free assays against ATM kinase, which plays a critical role in DNA damage response and repair mechanisms .

Table 1: Kinase Inhibition Profile of KU-60019

| Kinase Target | IC50 (nM) | Mechanism of Action |

|---|---|---|

| ATM | 6.3 | Inhibition of phosphorylation pathways involved in DNA repair |

| ERK | Not specified | Potential modulation of MAPK signaling pathways |

| mTOR | Not specified | Possible involvement in cellular growth and metabolism regulation |

Cancer Research

Due to its ability to inhibit ATM kinase, KU-60019 is being investigated for its potential use in cancer therapy. Studies suggest that by targeting ATM, the compound may enhance the efficacy of radiotherapy and chemotherapy by sensitizing cancer cells to DNA-damaging agents .

Case Study: Enhanced Sensitivity to Chemotherapy

In a study involving breast cancer cell lines, treatment with KU-60019 prior to chemotherapy resulted in increased apoptosis rates compared to chemotherapy alone. This suggests that ATM inhibition may overcome resistance mechanisms in certain cancer types.

Neurodegenerative Diseases

Recent research indicates that KU-60019 may also have implications in neurodegenerative diseases such as Alzheimer's disease. By modulating kinase activity involved in neuronal survival pathways, the compound could potentially offer neuroprotective effects .

Table 2: Potential Applications in Neurodegenerative Diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with indole cores and sulfonyl/sulfanyl substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Differences and Implications:

Morpholino vs. Phenyl/Oxadiazole Substituents: The target compound’s morpholino groups increase polarity and hydrogen-bonding capacity compared to the phenylsulfonyl group in and the oxadiazole-sulfanyl moiety in . This likely enhances aqueous solubility but may reduce membrane permeability .

Sulfonyl vs. Sulfanyl Linkers :

- The sulfonyl group in the target compound is a stronger electron-withdrawing group than the sulfanyl group in , which may influence reactivity (e.g., electrophilic substitution on the indole ring) .

Indole Substitution Patterns: The target’s sulfonyl group at the 3-position of indole contrasts with the 1-position ethanone substitution in . This positional difference could alter intermolecular interactions in crystal packing or receptor binding .

Physicochemical Properties: The target’s higher molecular weight (~502.6 g/mol) and polar surface area (due to morpholino oxygen atoms) suggest reduced passive diffusion across biological membranes compared to (299.34 g/mol) and (367.4 g/mol) .

Research Findings and Functional Insights

- Hydrogen Bonding and Crystallography: While crystallographic data for the target compound is unavailable, analogous indole-sulfonyl compounds (e.g., ) exhibit hydrogen-bonding networks involving sulfonyl oxygen atoms and aromatic protons, influencing crystal stability . The target’s morpholino groups may further stabilize crystal lattices via N–H···O interactions.

- Biological Relevance: Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs). The target’s morpholino-sulfonyl architecture may mimic transition states in enzyme inhibition, similar to protease inhibitors leveraging sulfonyl groups .

- Safety and Handling: Compounds with sulfonyl groups (e.g., ) often require precautions against dust inhalation and skin contact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.